4-Biphenylyl disulfide

Catalog No.
S15852920
CAS No.
19813-92-4
M.F
C24H18S2
M. Wt
370.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Biphenylyl disulfide

CAS Number

19813-92-4

Product Name

4-Biphenylyl disulfide

IUPAC Name

1-phenyl-4-[(4-phenylphenyl)disulfanyl]benzene

Molecular Formula

C24H18S2

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C24H18S2/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-26-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H

InChI Key

SXSGFEDKJPABJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SSC3=CC=C(C=C3)C4=CC=CC=C4

4-Biphenylyl disulfide, also known as 1,2-Di([1,1'-biphenyl]-4-yl)disulfane, is an organic compound characterized by the presence of two biphenyl groups connected by a disulfide bond. The molecular formula of this compound is C24H20S2C_{24}H_{20}S_2, and it has a molecular weight of approximately 396.55 g/mol. The compound is notable for its structural complexity and the unique properties imparted by the disulfide linkage, which plays a significant role in various chemical and biological processes.

  • Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones. This reaction typically involves oxidizing agents such as hydrogen peroxide or iodine under mild conditions.
  • Reduction: The disulfide bond can be reduced to yield thiols using reducing agents like sodium borohydride. This reaction is significant in redox chemistry and can be utilized in various synthetic applications.
  • Substitution: The biphenyl groups are reactive and can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the versatility of 4-biphenylyl disulfide in synthetic organic chemistry.

The biological activity of 4-biphenylyl disulfide has been explored in various contexts, particularly regarding its interaction with proteins that contain disulfide bonds. It has been found to influence the activity of protein disulfide isomerase, an enzyme crucial for the proper folding of proteins by facilitating the formation and rearrangement of disulfide bonds . Additionally, compounds with similar structures have been studied for their potential endocrine-disrupting effects, suggesting that 4-biphenylyl disulfide may also exhibit biological activities related to hormone regulation .

The synthesis of 4-biphenylyl disulfide can be achieved through several methods:

  • Oxidation of Thiophenol Derivatives: A common method involves reacting 4-biphenylthiol with an oxidizing agent such as iodine or hydrogen peroxide. The general reaction can be represented as:
    2C6H5SH+I2C6H5S2C6H5+2HI2\text{C}_6\text{H}_5\text{SH}+\text{I}_2\rightarrow \text{C}_6\text{H}_5\text{S}_2\text{C}_6\text{H}_5+2\text{HI}
    This method is efficient and yields good purity levels of the product.
  • Electrophilic Aromatic Substitution: Biphenyl derivatives can also be synthesized through electrophilic aromatic substitution reactions, which allow for the introduction of functional groups that can subsequently lead to the formation of the disulfide bond.

These methods showcase the synthetic flexibility available for producing this compound.

4-Biphenylyl disulfide has several applications:

  • Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in the production of more complex molecules.
  • Research Tool: Due to its ability to interact with proteins and influence their folding, it is used in biochemical research to study protein dynamics and redox biology.
  • Potential Drug Development: Its biological activity suggests potential applications in drug development, particularly concerning diseases that involve protein misfolding or oxidative stress.

Studies on interaction mechanisms indicate that 4-biphenylyl disulfide can affect protein structures through thiol-disulfide exchange reactions. This property is crucial for understanding how it may modulate enzyme activities and cellular redox states. The compound's interactions with protein disulfide isomerase exemplify its role as a modulator in biochemical pathways, potentially influencing various physiological processes .

Several compounds share structural similarities with 4-biphenylyl disulfide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Benzyl disulfideSimple DisulfideLess sterically hindered; used in flavoring.
Diphenyl disulfideSimple DisulfideCommonly used as a reagent in organic synthesis; less complex than 4-biphenylyl.
ThiodiphenolPhenolic DisulfideContains hydroxyl groups; exhibits antioxidant properties.
Dithiothreitol (DTT)Small Molecular ReductantWidely used in biochemistry for reducing disulfides; smaller size compared to biphenyl derivatives.

4-Biphenylyl disulfide's unique biphenyl structure contributes to its distinct chemical reactivity and biological interactions compared to these similar compounds. Its larger size and specific bonding patterns allow it to engage differently with biological molecules, making it a valuable subject of study in both chemical synthesis and biological research.

XLogP3

7.7

Hydrogen Bond Acceptor Count

2

Exact Mass

370.08499292 g/mol

Monoisotopic Mass

370.08499292 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

Explore Compound Types